2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
This compound features a 4H-1,2,4-triazole core substituted at position 4 with a 4-methoxyphenyl group and at position 5 with a (2-oxobenzo[d]thiazol-3(2H)-yl)methyl moiety. A thioether linkage connects the triazole to an acetamide group, which is further substituted with a 5-methylisoxazol-3-yl group.
Properties
IUPAC Name |
2-[[4-(4-methoxyphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O4S2/c1-14-11-19(27-33-14)24-21(30)13-34-22-26-25-20(29(22)15-7-9-16(32-2)10-8-15)12-28-17-5-3-4-6-18(17)35-23(28)31/h3-11H,12-13H2,1-2H3,(H,24,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUQZGQCQKHFFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (CAS Number: 896677-89-7) is a complex organic molecule with significant potential in pharmaceutical applications. This article explores its biological activities, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 508.6 g/mol. The structure features a triazole ring, a thiazole moiety, and an isoxazole group, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 508.6 g/mol |
| CAS Number | 896677-89-7 |
Anticancer Activity
The thiazole and triazole moieties are often associated with anticancer properties. Studies have demonstrated that compounds with these structures can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For example, triazole derivatives have been shown to exhibit cytotoxic effects against cancer cell lines such as HeLa and MCF-7, suggesting that the compound could be explored for similar applications.
Neuroprotective Effects
Thiazole derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease. Compounds that inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's pathology, have shown promise. The biological activity of the compound may involve AChE inhibition or modulation of amyloid-beta peptide aggregation.
Case Studies and Research Findings
-
Inhibition of Acetylcholinesterase :
A study highlighted the efficacy of thiazole derivatives in inhibiting AChE with IC50 values ranging from 3.11 μM to over 10 μM across various compounds . Given the structural similarities, it is plausible that our compound could exhibit comparable inhibition. -
Antitumor Activity :
Research on related triazole compounds has shown significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values reported below 10 μM . This suggests potential for further investigation into the anticancer properties of the target compound. -
Neuroprotective Studies :
In vivo studies involving thiazoles have demonstrated reductions in amyloid plaque formation in transgenic mouse models of Alzheimer's disease . The compound's structural components may contribute to similar neuroprotective effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Analogs and Their Substitutions
Key Observations :
- The target compound shares the 4-methoxyphenyl substitution at position 4 with 6r and 6s, which enhances lipophilicity and may influence receptor binding .
- The 5-methylisoxazole acetamide substituent distinguishes it from analogs with aryl or heteroaryl groups (e.g., 9e’s thiazole linkage), which could modulate solubility and target selectivity .
Physicochemical and Spectroscopic Properties
- IR Spectroscopy : Expected C=O stretches (1670–1715 cm⁻¹) from the oxobenzo[d]thiazole and acetamide groups, consistent with 8a (1679 cm⁻¹) and 6r .
- ¹H-NMR : Aromatic protons from the 4-methoxyphenyl (δ 7.3–7.7 ppm) and benzo[d]thiazole (δ 8.0–8.4 ppm) moieties, similar to 6r . The 5-methylisoxazole methyl group may resonate at δ 2.3–2.5 ppm .
- Melting Points : Analogous triazole-acetamides (e.g., 6r: 176°C; 6s: 198°C) suggest the target compound may exhibit a melting point between 160–200°C, influenced by crystallinity .
Table 3: Bioactivity of Structural Analogs
SAR Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
